molecular formula C17H17ClN4OS B279302 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

カタログ番号 B279302
分子量: 360.9 g/mol
InChIキー: POTYOLNEWPBBNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

BTK is a cytoplasmic tyrosine kinase that is activated upon binding to the BCR complex. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of several pathways that promote cell survival and proliferation. 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects
3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to induce apoptosis in B cells by blocking BCR signaling. In addition, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to inhibit the proliferation of B cells and reduce the production of cytokines that promote B-cell survival. 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has also been shown to enhance the activity of other chemotherapeutic agents, such as rituximab, in preclinical models of B-cell malignancies.

実験室実験の利点と制限

One of the main advantages of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is its specificity for BTK, which reduces the risk of off-target effects. In addition, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes.

将来の方向性

Several clinical trials are currently underway to evaluate the safety and efficacy of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in patients with B-cell malignancies. In addition, future studies may investigate the use of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in combination with other chemotherapeutic agents, as well as the potential for 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol to target other kinases in the BCR signaling pathway. Finally, future studies may investigate the use of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in other types of cancers that are dependent on BTK signaling, such as multiple myeloma.

合成法

The synthesis of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol involves several steps, starting with the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. The sulfide is then reacted with 4-aminopyridine to form the corresponding pyridinyl thioether. The thioether is then reacted with 1,2,4-triazole-3-carboxaldehyde to form the triazole intermediate, which is subsequently reacted with 1-propanol to form the final product, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol.

科学的研究の応用

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol inhibits BTK phosphorylation and downstream signaling, leading to the induction of apoptosis in B cells. In vivo studies have demonstrated that 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol exhibits potent antitumor activity in mouse models of CLL, MCL, and DLBCL.

特性

製品名

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

分子式

C17H17ClN4OS

分子量

360.9 g/mol

IUPAC名

3-[3-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-yl]propan-1-ol

InChI

InChI=1S/C17H17ClN4OS/c18-15-5-2-1-4-14(15)12-24-17-21-20-16(22(17)10-3-11-23)13-6-8-19-9-7-13/h1-2,4-9,23H,3,10-12H2

InChIキー

POTYOLNEWPBBNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2CCCO)C3=CC=NC=C3)Cl

正規SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2CCCO)C3=CC=NC=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。